

Structure-activity relationship (SAR) studies of deoxybenzoin oxime analogs

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Compound of Interest

Compound Name: URAT1&XO inhibitor 2

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Deoxybenzoin Oxime Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of deoxybenzoin oxime analogs. It covers their synthesis, diverse pharmacological activities, and the experimental methodologies used for their evaluation. The information is tailored for professionals in drug discovery and medicinal chemistry, with a focus on presenting clear, actionable data and insights.

Introduction: The Therapeutic Potential of Deoxybenzoin Oximes

Deoxybenzoin, a core structure found in various natural products, serves as a versatile scaffold in medicinal chemistry. The introduction of an oxime functional group ($C=NOH$) to this scaffold yields deoxybenzoin oxime analogs, a class of compounds exhibiting a wide range of pharmacological activities.^[1] These activities include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.^{[1][2]} The versatility of the oxime group, with its E/Z isomerism and ability to act as a hydrogen bond donor and acceptor, makes it a valuable component in designing novel therapeutic agents.^{[1][2]}

SAR studies are crucial for optimizing the therapeutic potential of these analogs. By systematically modifying the deoxybenzoin core and observing the resulting changes in biological activity, researchers can identify key structural features responsible for potency, selectivity, and desirable pharmacokinetic properties. This guide delves into the SAR of these compounds against various biological targets, providing a framework for future drug design and development.

Core Structure and SAR Modifications

The fundamental structure of a deoxybenzoin oxime consists of two aromatic rings (Ring A and Ring B) connected by a two-carbon bridge, with one carbon being part of the oxime group. SAR studies typically explore modifications at several key positions:

- **Ring A and Ring B Substituents:** The nature, position, and number of substituents on both aromatic rings significantly influence activity. Common modifications include hydroxyl, methoxy, and halogen groups.
- **The Oxime Group:** The configuration (E/Z) of the oxime can be critical for activity, and modifications, such as conversion to oxime ethers or esters, can modulate properties like lipophilicity and metabolic stability.[3]
- **The Methylene Bridge:** While less commonly modified, changes to the bridge can alter the molecule's overall conformation and flexibility.

Biological Activities and SAR Insights

Deoxybenzoin oxime analogs have been investigated for multiple therapeutic applications. This section summarizes the key findings.

Anti-Gout and Anti-inflammatory Activity

A significant area of research involves the development of deoxybenzoin oxime derivatives for the treatment of gout.[4] Gout is characterized by hyperuricemia (high levels of uric acid) and severe inflammatory responses.[4] Certain benzoxazole deoxybenzoin oxime derivatives have been identified as dual-function agents that both lower uric acid levels and suppress inflammation.[4]

These compounds exert their effects by targeting multiple key components of the gout pathogenesis pathway:

- Xanthine Oxidase (XOD): Inhibition of XOD reduces the production of uric acid.
- NLRP3 Inflammasome: Blocking the activation of the NOD-like receptor (NLRP3) inflammasome reduces the release of pro-inflammatory cytokines.[4]
- Toll-like Receptor 4 (TLR4): Inhibition of the TLR4 signaling pathway further dampens the inflammatory response.[4]

One standout compound, (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime (designated 5d), has demonstrated potent anti-hyperuricemic and anti-acute gouty arthritis activities by modulating XOD, NLRP3, and TLR4.[4]

Caption: Inhibition of Gout Pathogenesis Pathways by Deoxybenzoin Oxime Analogs.

Vasorelaxant Effects

Polyphenolic deoxybenzoins have been evaluated for their potential in cardiovascular protection, specifically for their ability to relax coronary arteries.[5] Studies on porcine coronary artery rings revealed that these compounds can be significant inhibitors of KCl-induced arterial contraction.[5]

The mechanism appears to be endothelium-dependent, as the relaxing effects were not observed in arteries where the endothelium was removed or deactivated.[5]

SAR conclusions for vasorelaxant activity:

- A 2,4-dihydroxylated pattern on Ring A of the deoxybenzoin structure is a key pharmacophore for potent vascular relaxing effects.[5]
- Substitutions on Ring B influence the potency, with the following order of preference: H ≥ p-OMe > p-OH > o-OMe > m,p-diOMe ≥ m-OMe.[5]

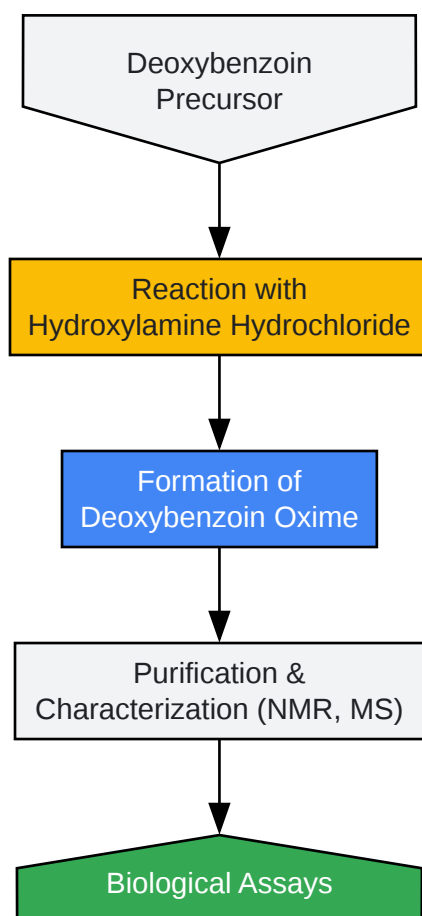
Table 1: Vasorelaxant Activity of Deoxybenzoin Analogs

Compound	EC ₅₀ (μM)	E _{max} (%)	Citation
2,4-dihydroxydeoxybenzoin	3.30	100	[5]

| 2,4-dihydroxy-4'-methoxydeoxybenzoin | 3.70 | 100 [[5] |

Experimental Protocols

The evaluation of deoxybenzoin oxime analogs involves a multi-step process, from chemical synthesis to biological characterization.



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